molecular formula C20H20O2 B11838961 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione CAS No. 52986-55-7

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B11838961
CAS No.: 52986-55-7
M. Wt: 292.4 g/mol
InChI Key: OXXHJRJOXLDNRP-UHFFFAOYSA-N
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Description

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione is a derivative of the 1H-indene-1,3(2H)-dione scaffold, characterized by a neopentylphenyl substituent at the 2-position. The neopentyl group (2,2-dimethylpropyl) introduces steric bulk and moderate electron-donating effects due to its aliphatic nature.

The indene-dione framework allows for tunable electronic properties depending on substituents, which can exist in diketo, enol, or enolate forms under varying solvent and pH conditions .

Properties

CAS No.

52986-55-7

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-[4-(2,2-dimethylpropyl)phenyl]indene-1,3-dione

InChI

InChI=1S/C20H20O2/c1-20(2,3)12-13-8-10-14(11-9-13)17-18(21)15-6-4-5-7-16(15)19(17)22/h4-11,17H,12H2,1-3H3

InChI Key

OXXHJRJOXLDNRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-neopentylbenzaldehyde and indene-1,3-dione.

    Condensation Reaction: The 4-neopentylbenzaldehyde undergoes a condensation reaction with indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The neopentyl group can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The neopentyl group and indene-1,3-dione moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs and their substituent effects are summarized below:

Compound (Substituent) Substituent Type Key Structural Impact Reference
Pyrophthalone (PP) 2-Pyridinyl Electron-withdrawing, planar heteroaromatic
Quinophthalone (QP) 2-Quinolinyl Extended conjugation, strong electron withdrawal
2-(4-Methoxyphenyl)-... 4-Methoxyphenyl Electron-donating (methoxy), moderate steric bulk
2-(9H-Xanthen-9-yl)-... Polycyclic aryl Bulky, rigid structure; enhances inhibitory activity
2-(Phenylhydrazono)-... Hydrazone Chelating ability for metal ion sensing
2-(Imidazolidin-2-ylidene)-... Heterocyclic Electron-rich, stabilizes enolate forms
2-(3-Oxo-3-phenylpropanoyl)-... Acyl group Strong electron withdrawal, enhances reactivity

Key Observations :

  • Electron-withdrawing groups (e.g., pyridinyl, quinolinyl) enhance photostability and semiconductor properties .
  • Bulky substituents (e.g., xanthenyl, neopentylphenyl) may reduce crystallization tendencies, lowering melting points and improving solubility in non-polar solvents .

Physical Properties and Stability

Compound (Substituent) Melting Point (°C) Photostability (UV, ethanol) Notable Stability Features Reference
PP (2-pyridinyl) Not reported Stable at λ = 253.7 nm Forms radicals under alkaline conditions
QP (2-quinolinyl) Not reported Stable in cyclohexane Generates solvated electrons during photolysis
2-(3-Methyl-4-oxo-2-thioxo...) Not reported Not studied Synthesized via Knoevenagel condensation
2-(3,6-Dimethylquinoxalin-2-yl)... 217–220 Not studied High yield (52.3%) via acetic acid reflux
2-(4-Methoxyphenyl)-... Not reported Not studied Commercial availability as intermediate

Hypothetical Predictions for 2-(4-Neopentylphenyl)-... :

  • Melting Point : Likely lower than derivatives with rigid substituents (e.g., xanthenyl) due to steric disruption of crystal packing.
  • Photostability : Moderate, as bulky neopentylphenyl may shield the core from UV-induced degradation.
  • Solubility : Enhanced in organic solvents (e.g., cyclohexane, ethyl acetate) compared to polar derivatives.

Biological Activity

2-(4-Neopentylphenyl)-1H-indene-1,3(2H)-dione is a synthetic compound belonging to the indene-1,3-dione family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin production. This article discusses the biological activity of this compound, highlighting its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 606-23-5

The compound features a unique structure that contributes to its biological properties. The presence of the neopentyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the biosynthesis of melanin. Inhibition of this enzyme can lead to depigmenting effects, making it a target for cosmetic and therapeutic applications.

  • Efficacy : Research indicates that 2-(4-neopentylphenyl)-1H-indene-1,3(2H)-dione exhibits significant tyrosinase inhibitory activity. In vitro studies have shown that it can effectively reduce melanin synthesis, with IC50 values comparable to established inhibitors like kojic acid .

Anticancer Properties

The indene-1,3-dione derivatives have been studied for their anticancer potential. They exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

  • Findings : It has shown activity against certain bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Compounds from the indene family have been reported to exhibit anti-inflammatory properties.

  • Research Insights : Studies indicate that 2-(4-neopentylphenyl)-1H-indene-1,3(2H)-dione may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 comparable to kojic acid
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against select bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study 1: Tyrosinase Inhibition

A study evaluated various derivatives of indene-1,3-dione for their ability to inhibit tyrosinase. The results showed that 2-(4-neopentylphenyl)-1H-indene-1,3(2H)-dione was among the most effective compounds tested, with an IC50 value significantly lower than many other synthetic inhibitors.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines demonstrated that treatment with 2-(4-neopentylphenyl)-1H-indene-1,3(2H)-dione led to a notable decrease in cell viability and an increase in apoptotic markers. These findings suggest its potential as a lead compound for further development in cancer therapies.

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